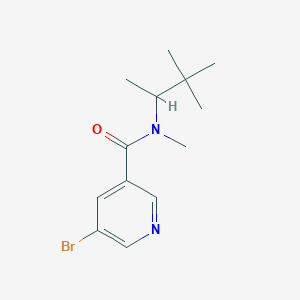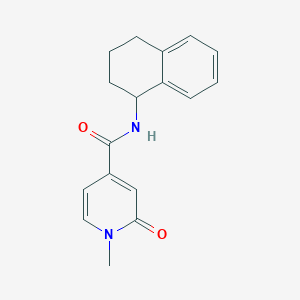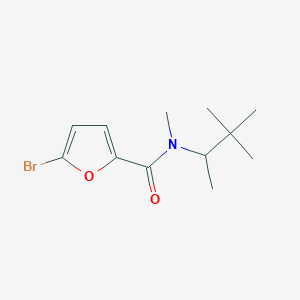
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of vascular tone and blood pressure.
Mechanism of Action
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 works by selectively inhibiting the enzyme sGC, which is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation and vasodilation in the blood vessels. By inhibiting sGC, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 reduces the production of cGMP, leading to vasoconstriction and an increase in blood pressure.
Biochemical and Physiological Effects:
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can inhibit sGC activity in a dose-dependent manner, with an IC50 value of 19 nM. In vivo studies have shown that 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can lead to a dose-dependent decrease in blood pressure in animal models of hypertension. Additionally, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 for lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its role in various physiological processes. However, one limitation of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 is its potency, which can make it difficult to achieve the desired level of inhibition without causing off-target effects. Additionally, the synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can be challenging, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 and its effects on other physiological processes. Finally, the development of more efficient synthesis methods for 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 could increase its availability for research purposes.
Synthesis Methods
The synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 3-chloropyridine with tert-butylamine to form N-tert-butyl-3-pyridinecarboxamide. This intermediate is then reacted with methyl iodide to form N-methyl-N-tert-butyl-3-pyridinecarboxamide. The final step involves the reaction of this intermediate with 5-bromo-2,2-dimethylpropan-1-amine to form 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691.
Scientific Research Applications
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been extensively studied for its potential use in scientific research, particularly in the field of cardiovascular disease. This compound has been shown to be a potent and selective inhibitor of sGC, which is a key enzyme involved in the regulation of vascular tone and blood pressure. By inhibiting sGC, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can lead to vasodilation and a decrease in blood pressure, making it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
properties
IUPAC Name |
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(13(2,3)4)16(5)12(17)10-6-11(14)8-15-7-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVUVDCTQKFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)

![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)


![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)
